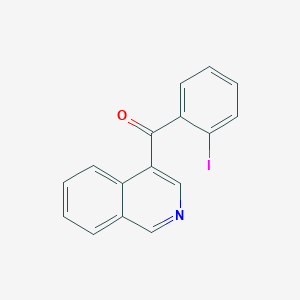

4-(2-Iodobenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTMPPVXESKXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281401 | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-30-8 | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections for 4 2 Iodobenzoyl Isoquinoline

Primary Disconnection Strategies for the C4-Carbonyl Linkage and Isoquinoline (B145761) Ring

The initial and most logical disconnection in the retrosynthesis of 4-(2-Iodobenzoyl)isoquinoline targets the bond connecting the isoquinoline ring to the benzoyl carbonyl group. This approach simplifies the molecule into two key fragments: the isoquinoline core and the 2-iodobenzoyl moiety.

Disconnection of the Isoquinoline-to-Benzoyl Bond

The most prominent disconnection is the C-C bond between the C4 position of the isoquinoline ring and the carbonyl carbon of the benzoyl group. This disconnection is strategically advantageous as it breaks the molecule into two more manageable synthons. This corresponds to the reverse of a Friedel-Crafts acylation or a related cross-coupling reaction.

This primary disconnection leads to the identification of two key synthons: an isoquinoline synthon with a nucleophilic character at C4 and a 2-iodobenzoyl synthon with an electrophilic carbonyl carbon.

Considerations for Isoquinoline Core Formation

The main synthetic methods for the preparation of isoquinolines include:

Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamine that has been acylated. quimicaorganica.org

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline. acs.orgclockss.org

Pomeranz-Fritsch Reaction: This method involves the reaction of a benzaldehyde (B42025) with an aminoacetaldehyde diethylacetal. quimicaorganica.org

Pictet-Gams Synthesis: This is a modification of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenylethylamine. quimicaorganica.org

The choice of method depends on the desired substitution pattern on the isoquinoline ring. For a 4-substituted isoquinoline, the starting materials for these classical syntheses would need to be appropriately functionalized.

Secondary Disconnections within the Isoquinoline Core and the Iodinated Benzoyl Unit

After the primary disconnection, further retrosynthetic analysis is required for the two main fragments. This involves breaking them down into simpler and more readily available starting materials.

Strategic Approaches for ortho-Iodinated Aryl Moiety Introduction

The 2-iodobenzoyl fragment requires a strategy for the introduction of the iodine atom at the ortho position to the carbonyl group. A common approach is through a Sandmeyer reaction on an anthranilic acid derivative or by direct iodination of a benzoic acid derivative. The disconnection of the C-I bond is a key step in the retrosynthesis of this fragment.

Relevance of Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a critical tool in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction. lkouniv.ac.inscitepress.org For instance, a nitro group can be a precursor to an amino group, which is essential for certain isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. quimicaorganica.orglkouniv.ac.in Similarly, an aldehyde or a carboxylic acid can be a precursor to the benzoyl group.

Chemical Reactivity and Transformative Chemistry of 4 2 Iodobenzoyl Isoquinoline

Reactivity of the Isoquinoline (B145761) Heterocycle

The isoquinoline nucleus is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape that governs its reactivity towards various reagents.

Electrophilic Aromatic Substitution on the Benzene Moiety of Isoquinoline

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system predominantly occurs on the electron-rich benzene moiety rather than the electron-deficient pyridine ring. imperial.ac.uknih.govquimicaorganica.org In the case of unsubstituted isoquinoline, electrophilic attack favors positions C-5 and C-8. quimicaorganica.orgfrontiersin.org This regioselectivity is attributed to the formation of the most stable Wheland intermediates, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

The presence of the 4-(2-iodobenzoyl) group, which is strongly electron-withdrawing, is anticipated to deactivate the entire isoquinoline nucleus towards electrophilic attack. However, the benzene ring remains the more susceptible of the two rings to this type of reaction. The deactivating nature of the substituent would necessitate harsher reaction conditions for electrophilic substitution to occur. The precise influence on the C-5 versus C-8 regioselectivity would depend on a complex interplay of steric and electronic factors.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Isoquinoline

| Electrophile | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline | frontiersin.org |

| Bromination | Br₂/AlCl₃ | 5-Bromoisoquinoline | frontiersin.org |

| Sulfonation | H₂SO₄/SO₃ | Isoquinoline-5-sulfonic acid | frontiersin.org |

Nucleophilic Substitution Reactions on the Pyridine Moiety of Isoquinoline

The pyridine moiety of the isoquinoline system is electron-deficient and, therefore, susceptible to nucleophilic attack. In unsubstituted isoquinoline, nucleophilic substitution typically occurs at the C-1 position. nih.govnih.gov This is because the negative charge in the intermediate can be effectively stabilized by delocalization onto the nitrogen atom. quora.com

The presence of the electron-withdrawing 4-(2-iodobenzoyl) group is expected to significantly enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. While C-1 remains a primary site for nucleophilic addition, the influence of the C-4 substituent may also activate other positions. For instance, functionalization at the C-4 position of isoquinolines can be achieved through a temporary dearomatization strategy involving nucleophilic addition. nih.govresearchgate.net

Dearomatization Reactions of the Isoquinoline Core

Dearomatization reactions transform the planar, aromatic isoquinoline core into a three-dimensional, partially or fully saturated heterocyclic system. nih.gov These reactions are of significant interest as they provide access to complex molecular scaffolds. nih.gov The thermodynamic barrier of disrupting the aromatic system is a key challenge in these transformations. nih.govacs.org

Hydrosilylation and hydroboration are effective methods for the partial reduction of the isoquinoline ring, leading to dearomatized products. nih.govfrontiersin.org These reactions typically result in the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. frontiersin.org The regioselectivity of these reactions can be influenced by the substitution pattern on the isoquinoline ring. For instance, borane-catalyzed hydrosilylation of isoquinolines can lead to N-silyl-1,2-dihydroisoquinolines. frontiersin.org Zinc-catalyzed hydroboration of isoquinolines also yields the corresponding 1,2-hydroboration products. nih.gov The electron-withdrawing nature of the 4-(2-iodobenzoyl) substituent would likely facilitate these reductive dearomatization processes.

Table 2: Examples of Hydrosilylation and Hydroboration of Isoquinolines

| Reaction | Catalyst | Reagent | Product Type | Reference |

| Hydrosilylation | B(C₆F₅)₃ | HSiMe₂Ph | N-silyl-1,2-dihydroisoquinoline | frontiersin.org |

| Hydroboration | ZnEt₂ | HBpin | 1,2-dihydro-2-borylisoquinoline | nih.gov |

Nucleophilic addition to the isoquinoline ring is a fundamental dearomatization strategy. quimicaorganica.org Hard nucleophiles typically add to the C-1 position of isoquinoline. quimicaorganica.org The presence of an electron-withdrawing group at the C-4 position, such as the 2-iodobenzoyl group, is expected to lower the energy barrier for nucleophilic attack on the pyridine ring, thereby facilitating dearomatization. askfilo.com This enhanced reactivity can be exploited for the introduction of various substituents onto the isoquinoline core.

Functionalization of the Isoquinoline Nitrogen Atom (e.g., N-oxidation, N-alkylation)

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and is, therefore, nucleophilic. This allows for functionalization through reactions such as N-oxidation and N-alkylation.

N-oxidation of isoquinolines can be achieved using various oxidizing agents, leading to the corresponding isoquinoline N-oxides. nih.gov The presence of substituents on the isoquinoline ring can influence the ease of N-oxidation. Generally, both electron-donating and electron-withdrawing substituents are tolerated in N-oxidation reactions. nih.gov

N-alkylation of isoquinolines results in the formation of isoquinolinium salts. nih.gov This reaction is a common method for activating the isoquinoline ring system towards further transformations. The quaternization of the nitrogen atom increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. The reactivity of the isoquinoline nitrogen towards alkylating agents can be influenced by the electronic nature of the substituents on the ring.

Mechanistic Investigations and Reaction Pathway Elucidation for 4 2 Iodobenzoyl Isoquinoline Chemistry

Spectroscopic Characterization of Reaction Intermediates

The identification of transient species is fundamental to understanding any reaction mechanism. For metal-catalyzed reactions of 4-(2-Iodobenzoyl)isoquinoline, spectroscopic techniques are invaluable for detecting and characterizing organometallic intermediates.

Detailed Research Findings: In analogous palladium-catalyzed intramolecular C-H functionalization reactions, key intermediates such as palladacycles are often proposed. rsc.orgrsc.org The characterization of these species is challenging due to their often low concentration and short lifetimes. However, techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the reaction mixture in real-time. researchgate.netmq.edu.au For a reaction involving this compound, one would expect to observe the disappearance of the starting material's NMR signals and the appearance of signals corresponding to a cyclopalladated intermediate before the final product is formed. Specific techniques such as ³¹P NMR spectroscopy are particularly useful when phosphine (B1218219) ligands are employed, as the chemical shift of the phosphorus atom is highly sensitive to the coordination environment of the palladium center. mq.edu.aursc.org

Furthermore, mass spectrometry, particularly Electrospray Ionization (ESI-MS), can be used to detect the mass of proposed cationic intermediates. This method allows for the identification of species that constitute key steps in the catalytic cycle, providing direct evidence for their existence.

| Technique | Intermediate Type | Expected Observable |

| ¹H & ¹³C NMR | Palladacycle | Shift in aromatic signals; new signals for metal-bound carbons. |

| ³¹P NMR | Ligated Pd Complex | Change in chemical shift upon oxidative addition or other steps. |

| ESI-MS | Catalytic Intermediates | Detection of [M+H]⁺ or [M+Na]⁺ ions corresponding to proposed species. |

Kinetic Studies and Reaction Order Analysis

Kinetic analysis provides quantitative insight into the rate-determining step of a reaction and the roles of various components. For a typical palladium-catalyzed intramolecular direct arylation of this compound, the reaction rate's dependence on the concentration of the substrate, catalyst, ligands, and any additives (like bases or salts) would be determined.

Detailed Research Findings: Studies on similar palladium-catalyzed C-H functionalization reactions have often found that the reaction is first-order with respect to the aryl halide substrate and the palladium catalyst. nih.gov The order with respect to other components, such as a base that might be involved in a concerted metalation-deprotonation step, can provide crucial information about the C-H activation mechanism. If the C-H bond cleavage is the rate-determining step, the reaction may show a dependence on the base concentration. Conversely, if oxidative addition is rate-limiting, the reaction may be zero-order with respect to the base. nih.gov

A hypothetical kinetic study for the intramolecular cyclization of this compound might yield the data presented below, suggesting that both the substrate and catalyst are involved in the rate-determining step.

| Experiment | [Substrate] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 2 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 2 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 4 | 3.0 x 10⁻⁵ |

Table data is representative for illustrative purposes.

From this data, doubling the substrate concentration doubles the rate, and doubling the catalyst concentration also doubles the rate, indicating a first-order dependence on both.

Trapping Experiments for Identification of Reactive Species

To probe for the presence of highly reactive, short-lived species such as radicals, trapping experiments are employed. While many palladium-catalyzed cross-coupling reactions proceed through two-electron pathways (e.g., oxidative addition, reductive elimination), some conditions can promote single-electron transfer (SET) pathways, generating radical intermediates.

Detailed Research Findings: The most common method for detecting radical intermediates involves the use of radical scavengers. researchgate.net A stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. researchgate.net If a carbon-centered radical is generated during the reaction, TEMPO will rapidly trap it, forming a stable TEMPO-adduct that can be detected by mass spectrometry. acs.orgnih.gov Crucially, if the radical pathway is essential for product formation, the addition of TEMPO will inhibit or completely quench the reaction. nih.gov In the context of this compound chemistry, performing a standard metal-catalyzed cyclization in the presence of TEMPO would be a key experiment. If the reaction is inhibited and a TEMPO-adduct of a substrate-derived radical is detected, it would provide strong evidence for a radical mechanism. researchgate.net The absence of inhibition would suggest the reaction likely proceeds through a non-radical, organometallic pathway.

Isotopic Labeling Studies, including Deuterium Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. rutgers.edu A key application is the measurement of the kinetic isotope effect (KIE), which compares the rate of a reaction when an atom at a reactive site is replaced by one of its heavier isotopes. escholarship.org

Detailed Research Findings: For the intramolecular C-H functionalization of this compound, the most likely site of C-H activation on the isoquinoline (B145761) ring would be the C1 or C3 position. To probe the mechanism, a deuterium atom can be installed at this position. The rates of the reaction for the deuterated (k_D) and non-deuterated (k_H) substrates are then compared. A primary KIE value (k_H/k_D) significantly greater than 1 indicates that the C-H bond is being broken in the rate-determining step of the reaction. researchgate.netresearchgate.net This is a hallmark of mechanisms where C-H activation is the kinetically significant step. nih.gov For many palladium-catalyzed C-H activation reactions, KIE values are typically in the range of 2-5. researchgate.net The observation of a substantial KIE would strongly support a mechanism where the cleavage of the isoquinoline C-H bond is rate-limiting.

| Reaction Step | Isotopic Substitution | Expected k_H/k_D | Mechanistic Implication |

| C-H Activation | H vs. D at C1 of Isoquinoline | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Other Steps | H vs. D at C1 of Isoquinoline | ≈ 1 | C-H bond cleavage is not rate-determining. |

Detailed Analysis of Catalytic Cycles in Metal-Mediated Reactions

Metal-mediated reactions of this compound, particularly intramolecular cyclizations, are best described by a catalytic cycle. For a palladium-catalyzed direct arylation reaction, a widely accepted cycle involving Pd(0) and Pd(II) intermediates is most plausible. researchgate.net

Detailed Research Findings: The catalytic cycle for the intramolecular C-H arylation of this compound is proposed to proceed through the following key steps:

Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ, reacts with the C-I bond of the substrate. This is a classic step in cross-coupling chemistry where the palladium center inserts into the carbon-iodine bond, forming a six-membered palladacycle intermediate and changing its oxidation state from Pd(0) to Pd(II). chemrxiv.orgresearchgate.netchemrxiv.org

C-H Activation/Cyclization: The resulting organopalladium(II) intermediate then undergoes an intramolecular C-H activation at a sterically and electronically favored position on the isoquinoline ring (likely C1). This step is often the turnover-limiting step and is typically proposed to occur via a Concerted Metalation-Deprotonation (CMD) pathway. escholarship.orgacs.org In the CMD mechanism, the C-H bond is cleaved with the assistance of a base (often an acetate or carbonate anion), which abstracts the proton as the carbon atom forms a bond with the palladium center. This results in the formation of a new, five-membered palladacycle.

Reductive Elimination: The final step is the reductive elimination of the two carbon groups bound to the palladium center. This step forms the new C-C bond, creating the cyclized product. The palladium center is reduced from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. nih.gov

This Pd(0)/Pd(II) cycle is a cornerstone of modern cross-coupling chemistry and provides a robust framework for understanding the transformation of this compound into polycyclic aromatic systems.

Elucidation of Regioselectivity and Stereoselectivity Determining Factors

Regioselectivity refers to the preference for reaction at one position over another. rsc.org In the reactions of this compound, the key regiochemical question is which C-H bond on the isoquinoline nucleus will be activated.

Detailed Research Findings: The regioselectivity of C-H functionalization is governed by a combination of steric and electronic factors. chemrxiv.orgnih.govresearchgate.net

Directing Group Effect: The carbonyl oxygen of the benzoyl group can act as a directing group, coordinating to the metal center and positioning a specific C-H bond for activation. In this case, it would favor the activation of the C-H bond at the C3 position of the isoquinoline ring through the formation of a stable six-membered pre-transition state.

Electronic Effects: The inherent electronic nature of the isoquinoline ring also plays a crucial role. The C1 position is known to be electron-deficient and susceptible to nucleophilic attack, but in the context of electrophilic palladation (a common model for C-H activation), other positions might be favored. However, direct arylation reactions on N-heterocycles often show complex regiochemical outcomes that depend heavily on the specific catalyst and reaction conditions used. nih.govrsc.org

Steric Hindrance: The substitution pattern on the isoquinoline and benzoyl rings can sterically block certain positions, guiding the catalyst to less hindered C-H bonds. For meta-substituted arenes, functionalization typically occurs at the less hindered ortho-position. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary consideration for the planar aromatic systems in this molecule unless a subsequent reaction creates a chiral center.

Theoretical and Computational Chemistry Studies of 4 2 Iodobenzoyl Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Transition States

No published studies were found that specifically detail DFT calculations on 4-(2-Iodobenzoyl)isoquinoline to determine its electronic structure, reactivity descriptors, or the transition states of its potential reactions.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Dynamics

There is no available research that has utilized molecular dynamics simulations to analyze the conformational preferences or the dynamics of reaction pathways involving this compound.

Quantum Chemical Calculations for Aromaticity Assessment and Electronic Effects

Specific quantum chemical calculations to assess the aromaticity of the isoquinoline (B145761) and benzoyl rings in this compound, or to quantify the electronic effects of the substituents, have not been reported.

Computational Prediction of Spectroscopic Signatures

No computational studies predicting the NMR, IR, or other spectroscopic signatures of this compound could be located.

Modeling of Catalyst-Substrate Interactions in Metal-Catalyzed Transformations

There are no available models or computational studies that describe the interaction of this compound with metal catalysts in transformations such as cross-coupling reactions.

4 2 Iodobenzoyl Isoquinoline As a Key Intermediate in Complex Molecular Synthesis

Precursor for Isoquinoline-Fused Heterocyclic Scaffolds (e.g., 1,3-benzothiazine derivatives)

The fusion of different heterocyclic rings onto the isoquinoline (B145761) framework is a common strategy to generate novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. One such important fused system is the isoquinoline-fused 1,3-benzothiazine scaffold. While direct synthesis of such fused systems from 4-(2-Iodobenzoyl)isoquinoline has not been extensively reported, its structure suggests a plausible pathway for their construction.

The 2-iodobenzoyl group can be envisioned to undergo intramolecular cyclization reactions. For instance, a palladium-catalyzed intramolecular C-S cross-coupling reaction could be a viable strategy. This would involve the reaction of this compound with a suitable sulfur-containing nucleophile, such as a thiourea (B124793) or a thioamide derivative, followed by an intramolecular cyclization to form the 1,3-benzothiazine ring.

Table 1: Potential Reaction Parameters for the Synthesis of Isoquinoline-Fused 1,3-Benzothiazine Derivatives

| Parameter | Condition | Rationale |

| Catalyst | Palladium(II) acetate, Pd(PPh₃)₄ | Commonly used for C-S cross-coupling reactions. |

| Ligand | Xantphos, dppf | Bidentate phosphine (B1218219) ligands that stabilize the palladium catalyst. |

| Base | K₂CO₃, Cs₂CO₃ | Necessary to facilitate the nucleophilic attack and neutralize the generated acid. |

| Sulfur Source | Thiourea, Thiobenzamide | Provides the sulfur atom for the formation of the thiazine (B8601807) ring. |

| Solvent | Toluene (B28343), Dioxane | High-boiling aprotic solvents suitable for palladium-catalyzed reactions. |

While this specific transformation using this compound is yet to be documented in detail, the synthesis of various benzothiazine-isoquinoline derivatives through other routes highlights the importance of this fused heterocyclic system. nih.govacs.org

Building Block for Diversely Functionalized Polycyclic Aromatic Nitrogen Heterocycles

The 2-iodobenzoyl moiety in this compound serves as an excellent handle for palladium-catalyzed cascade reactions, enabling the construction of intricate polycyclic aromatic nitrogen heterocycles. nih.govmdpi.com These reactions often proceed through an intramolecular Heck reaction, where the palladium catalyst inserts into the carbon-iodine bond and the resulting organopalladium species undergoes an intramolecular cyclization onto a suitably positioned unsaturated bond.

For example, by analogy with the reactivity of N-(2-iodobenzoyl)indoles, it is conceivable that derivatives of this compound could undergo palladium-catalyzed cascade reactions to form complex fused systems. rsc.org A hypothetical reaction scheme could involve the intramolecular cyclization of a derivative where the isoquinoline nitrogen is part of a larger system, leading to the formation of a new ring.

Table 2: Examples of Palladium-Catalyzed Cascade Reactions of Related N-(2-iodobenzoyl) Heterocycles

| Starting Material | Reaction Conditions | Product | Reference |

| N-(2-iodobenzoyl)indole | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | Indolo[2,1-a]isoquinolin-6(5H)-one | rsc.org |

| 3-(2-iodobenzyl)indole | Pd(OAc)₂, CsOAc, alkyne, DME | Fused 6/5/7/6- and 6/5/5/6- heterocyclic systems | nih.gov |

These examples demonstrate the potential of the 2-iodobenzoyl group to participate in cascade reactions that rapidly build molecular complexity. The resulting polycyclic aromatic nitrogen heterocycles are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. nih.govrsc.org

Application in Divergent Synthesis Strategies for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of chemical libraries with a high degree of structural diversity, which are valuable for high-throughput screening in drug discovery. nih.govcam.ac.ukrsc.orgnih.govscispace.com this compound is an attractive scaffold for DOS due to the presence of multiple, orthogonally reactive functional groups. The iodo group, the carbonyl group, and the isoquinoline ring can all be selectively functionalized to generate a diverse range of compounds from a common intermediate.

A divergent synthetic strategy starting from this compound could involve:

Modification of the iodo group: Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions can be used to introduce a variety of substituents at this position.

Modification of the carbonyl group: Reduction to an alcohol, conversion to an imine, or Wittig-type reactions can be employed to introduce further diversity.

Modification of the isoquinoline ring: N-alkylation or functionalization at other positions of the isoquinoline ring can be performed.

This multi-directional approach allows for the rapid generation of a library of compounds with diverse skeletons and functional groups, increasing the probability of identifying molecules with desired biological activities.

Role in the Construction of Natural Product Cores (synthetic studies only)

The isoquinoline core is a fundamental structural unit in a large number of natural products, many of which exhibit significant biological activities. nih.govnih.gov While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structure makes it a potentially valuable intermediate for the synthesis of certain natural product scaffolds.

For instance, many benzylisoquinoline alkaloids contain a substituted isoquinoline core. The 4-benzoyl group of the title compound could potentially be transformed into a benzyl (B1604629) group through a series of reduction steps. The iodo substituent could then be used to introduce further complexity or to facilitate the formation of other rings present in the natural product target. Synthetic studies aimed at exploring the utility of this compound as a starting material for the construction of natural product cores could open up new and efficient synthetic routes to these important molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 4-(2-Iodobenzoyl)isoquinoline (C₁₆H₁₀INO), HRMS would be used to verify its elemental composition. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimental HRMS measurement yielding a mass that corresponds closely to this calculated value would provide strong evidence for the compound's identity. While general procedures for obtaining HRMS data on isoquinoline (B145761) derivatives are documented, specific experimental HRMS data for this compound has not been located in the publicly available scientific literature rsc.orgrsc.org.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Abundance (%) | Atomic Mass (Da) |

|---|---|---|---|

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Hydrogen | ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 | |

| Iodine | ¹²⁷I | 100 | 126.904473 |

| Nitrogen | ¹⁴N | 99.632 | 14.003074 |

| ¹⁵N | 0.368 | 15.000109 | |

| Oxygen | ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999131 | |

| ¹⁸O | 0.205 | 17.999160 |

Data sourced from IUPAC.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, NOESY, COSY, HSQC, HMBC) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment of individual atoms, advanced 2D NMR techniques are necessary to piece together the complete structural puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would be used to identify adjacent protons within the isoquinoline and iodobenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting different fragments of the molecule, for instance, linking the benzoyl group to the isoquinoline core via the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution.

A complete NMR analysis using these techniques would allow for the definitive assignment of all proton and carbon signals and confirm the connectivity of the this compound structure. However, specific 2D NMR datasets for this compound are not available in the reviewed literature ias.ac.inchemicalbook.comchemicalbook.comuq.edu.au.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, an X-ray crystal structure would provide unequivocal proof of its constitution and reveal the conformation of the molecule in the solid state, including the dihedral angle between the isoquinoline and iodobenzoyl ring systems. The successful application of this technique to other isoquinoline derivatives has been reported, confirming their molecular structures organic-chemistry.orgresearchgate.netmdpi.commdpi.comresearchgate.net. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy : In an FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, C=N and C=C stretching vibrations from the isoquinoline ring, C-H stretching from the aromatic rings, and potentially C-I stretching vibrations.

Raman Spectroscopy : Raman spectroscopy offers complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

While FT-IR spectra for the parent isoquinoline molecule and related iodobenzoyl compounds are available, a specific, published FT-IR or Raman spectrum for this compound could not be located in the searched sources spectrabase.comresearchgate.netresearchgate.netthermofisher.com.

Table 2: Expected FT-IR Absorption Ranges for Key Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Carbonyl (C=O) | Stretch | 1680 - 1660 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C=N | Stretch | 1650 - 1550 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiral chromatography is a powerful technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This is essential for determining the enantiomeric excess (ee) or optical purity of a chiral sample.

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiral chromatography for the determination of enantiomeric excess is not applicable to this compound itself. However, if derivatives of this compound were synthesized that introduce a chiral center (for example, through reduction of the carbonyl group to a secondary alcohol), then chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be the method of choice to separate the resulting enantiomers and determine the success of an asymmetric synthesis. As the subject compound is achiral, no studies involving its resolution via chiral chromatography were found.

Future Perspectives and Emerging Research Avenues for 4 2 Iodobenzoyl Isoquinoline Chemistry

Development of More Sustainable and Green Synthetic Routes

Traditional synthetic routes for isoquinoline (B145761) derivatives often involve multi-step processes that utilize harsh reagents, toxic solvents, and transition-metal catalysts, raising significant environmental and economic concerns. rsc.orgnih.gov The future of 4-(2-Iodobenzoyl)isoquinoline synthesis lies in the adoption of green chemistry principles to create more sustainable and eco-friendly methodologies.

Key areas of development include:

Benign Solvents and Reaction Conditions: A major focus is the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents. rsc.orgbohrium.com Furthermore, developing reactions that can proceed under milder conditions, such as ambient temperature and pressure, will significantly reduce energy consumption.

Energy-Efficient Processes: The integration of alternative energy sources like microwave irradiation and ultrasound is a promising avenue. nih.gov These techniques can accelerate reaction rates, improve yields, and often allow for solvent-free conditions, contributing to a more sustainable process. For example, microwave-assisted synthesis has been successfully employed for the construction of 4-substituted isoquinolines. nih.gov

Recyclable Catalytic Systems: While metal catalysts are often necessary, future research will focus on developing recyclable catalytic systems. rsc.org This includes the use of heterogeneous catalysts or immobilizing homogeneous catalysts on solid supports, allowing for easy separation and reuse, thus minimizing metal contamination in the final product and reducing costs.

| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |

| Use of Benign Solvents | Replacing chlorinated solvents with water, ethanol, or PEG-400 in cyclization and coupling steps. | Reduced toxicity, improved safety, lower environmental impact. |

| Microwave/Ultrasound | Assisting key steps like Bischler–Napieralski or Pomeranz–Fritsch type cyclizations. | Faster reaction times, higher yields, reduced energy consumption. nih.gov |

| Recyclable Catalysts | Employing solid-supported palladium catalysts for cross-coupling reactions at the iodo-position. | Minimized metal waste, catalyst reusability, simplified purification. rsc.org |

| One-Pot/Cascade Reactions | Combining the formation of the isoquinoline core and the introduction of the 2-iodobenzoyl group in a single sequence. | Increased efficiency, reduced waste, lower operational costs. nih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique arrangement of functional groups in this compound offers substantial opportunities for exploring novel chemical transformations. The ortho-iodobenzoyl moiety is a particularly valuable handle for intramolecular reactions and metal-catalyzed cross-coupling processes.

Future research will likely focus on:

Advanced C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for directly modifying the isoquinoline core. bohrium.com Catalytic systems based on rhodium, ruthenium, and palladium can enable the regioselective introduction of new substituents, providing rapid access to a diverse library of analogues. bohrium.comnih.gov

Novel Catalytic Cycles: The development of bimetallic relay catalysis, where two different metals work in concert to promote a cascade of reactions, could open up unprecedented synthetic pathways. nih.gov For example, a silver(I)/rhodium(III) system could potentially be used for a one-pot synthesis and subsequent functionalization. nih.gov

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrochemistry offer green and mild alternatives to traditional methods for generating radical intermediates. mdpi.com These techniques could be employed to explore novel cyclization or coupling reactions involving the iodo- and carbonyl groups, leading to complex polycyclic structures.

| Reactivity Pattern | Catalytic System | Potential Transformation of this compound |

| C-H Activation/Annulation | Rh(III), Ru(II) | Direct functionalization at C-1, C-3, or other positions of the isoquinoline ring. bohrium.comnih.gov |

| Intramolecular Cyclization | Pd(0)/Pd(II), Cu(I) | Synthesis of fused polycyclic systems via reactions involving the iodo- and carbonyl groups. |

| Radical Cascade Reactions | Photoredox Catalysis (e.g., Iridium, Ruthenium complexes) | Generation of radical intermediates for novel C-C or C-heteroatom bond formations. mdpi.com |

| Decarbonylative Coupling | Transition Metals | Use of the benzoyl group as a removable directing group or as a precursor for other functionalities. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for chemical manufacturing. pharmablock.comuc.pt Its inherent advantages, such as precise control over reaction parameters, enhanced safety for hazardous reactions, and ease of scalability, make it highly suitable for the synthesis of complex molecules like this compound. pharmablock.commdpi.com

Future directions include:

Automated Optimization: Coupling flow reactors with artificial intelligence and machine learning algorithms can enable automated reaction optimization. mdpi.com These systems can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for synthesizing or functionalizing this compound.

In-line Purification and Analysis: Integrating purification techniques (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., NMR, MS) directly into the flow path allows for real-time monitoring and purification, leading to a more streamlined and efficient process. uc.pt

Design of Next-Generation Analogues for Advanced Materials and Probe Development

The isoquinoline scaffold is a "privileged structure" found in numerous bioactive compounds and functional materials. nih.govnih.gov By systematically modifying the this compound framework, next-generation analogues can be designed with tailored properties for applications in materials science and as chemical probes, excluding specific therapeutic applications.

Key design strategies involve:

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto either the isoquinoline or benzoyl rings can tune the molecule's photophysical and electronic properties. This could lead to the development of novel organic semiconductors, dyes, or fluorescent probes.

Expansion of the π-System: Extending the conjugated system through cross-coupling reactions at the iodo-position can create larger, more complex aromatic structures. These extended π-systems are often a prerequisite for advanced optical and electronic properties.

Introduction of Functional Handles: The synthesis of analogues bearing specific functional groups (e.g., alkynes, azides, thiols) would create valuable building blocks. These handles can be used for bioconjugation or for attachment to polymers and surfaces, facilitating the development of advanced materials or molecular probes. For example, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which can be accessed from isoquinoline precursors, is a core component of molecules with interesting properties. rsc.orgnih.gov

Chemoinformatic Approaches to Predict Reactivity and Design New Transformations

Chemoinformatics and computational chemistry are becoming indispensable tools in modern synthetic planning. acs.org For a molecule with multiple potential reaction sites like this compound, predictive models can guide experimental efforts, saving time and resources.

Emerging research avenues in this area include:

Reactivity Prediction: Machine learning models can be trained on large datasets of known reactions to predict the most likely site of reaction for a given set of reagents. acs.orgrsc.org For instance, such models could predict the regioselectivity of electrophilic aromatic substitution on the this compound core under various conditions. acs.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate molecular properties like electron density, orbital energies (HOMO/LUMO), and electrostatic potential. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's intrinsic reactivity, helping to explain or predict its behavior in different chemical environments.

Computer-Assisted Synthesis Planning: Retrosynthesis software, powered by AI, can propose novel synthetic routes to this compound and its derivatives. researchgate.net These tools can analyze the target structure and suggest disconnections based on known chemical reactions, potentially uncovering more efficient or innovative pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Iodobenzoyl)isoquinoline derivatives in medicinal chemistry?

- Methodological Answer : Silver triflate-catalyzed reactions are widely used, such as coupling 2-alkynylbenzaldoxime with amines to form the isoquinoline core. Fragment-based strategies (e.g., merging monosubstituted isoquinoline fragments at distinct positions) enable rapid synthesis of potent analogs without requiring X-ray structural data . For iodinated derivatives, direct halogenation via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution at the 2-position of the benzoyl group may be employed, with yields influenced by steric and electronic factors.

Q. How do substituent positions on the isoquinoline ring affect biological activity?

- Methodological Answer : Systematic biochemical screening of monosubstituted derivatives (e.g., 1-, 3-, 4-, or 6-positions) reveals position-dependent activity. For example, 6-amino substitution in isoquinoline photocatalysts lowers reduction potentials (−3.26 V) and enhances reaction yields (64% vs. 32% for 6-CN analogs), as validated by electrochemical studies and DFT calculations . For anti-inflammatory or anticancer applications, merging fragments at non-adjacent positions (e.g., 3- and 6-substituents) optimizes steric compatibility with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.